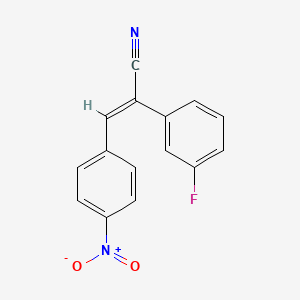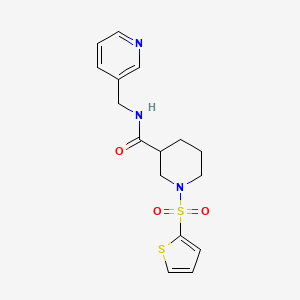
2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile
Overview
Description
2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile, also known as FNA, is a chemical compound that has been widely studied for its potential applications in scientific research. FNA is a member of the acrylonitrile family, which are compounds that contain a nitrile group (-C≡N) attached to an unsaturated carbon-carbon double bond. FNA has been found to exhibit a range of interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This could explain its potential anti-cancer properties.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been found to exhibit good electron-transporting properties, making it a promising candidate for use in electronic devices.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile is that it exhibits good electron-transporting properties, making it a promising candidate for use in electronic devices. Another advantage is its potential anti-cancer properties, which make it a promising candidate for further investigation as a potential cancer treatment.
One limitation of 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile is that its exact mechanism of action is not yet fully understood, which makes it difficult to predict its potential effects in different contexts. Additionally, 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile may have limitations in terms of its solubility and stability, which could affect its usefulness in certain applications.
Future Directions
There are many potential future directions for research on 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile. One area of interest is in the development of new electronic devices, where 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile could be used as a promising candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Another area of interest is in the development of new anti-cancer treatments, where 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile could be investigated further as a potential cancer treatment. Future research could focus on elucidating the exact mechanism of action of 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile, as well as identifying potential side effects and limitations of its use in different contexts.
Overall, 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile is a promising compound that has the potential to be useful in a variety of scientific research contexts. Its unique properties make it a promising candidate for further investigation, and future research could yield valuable insights into its potential applications.
Scientific Research Applications
2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in scientific research. One area of interest is in the field of organic electronics, where 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile has been found to exhibit good electron-transporting properties. This makes it a promising candidate for use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Another area of interest is in the field of medicinal chemistry, where 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile has been found to exhibit potential as an anti-cancer agent. Studies have shown that 2-(3-fluorophenyl)-3-(4-nitrophenyl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a potential cancer treatment.
properties
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-3-1-2-12(9-14)13(10-17)8-11-4-6-15(7-5-11)18(19)20/h1-9H/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXUNOOSDLLHBC-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4666815.png)

![N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4666825.png)
![4-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4666827.png)

![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4666844.png)

![2-methoxyethyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B4666862.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4666870.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4666879.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4666884.png)

![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}piperidine](/img/structure/B4666902.png)
![N-benzyl-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4666909.png)